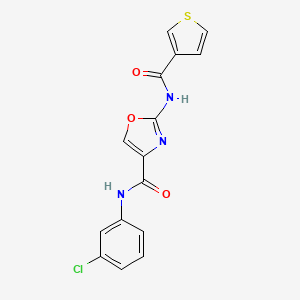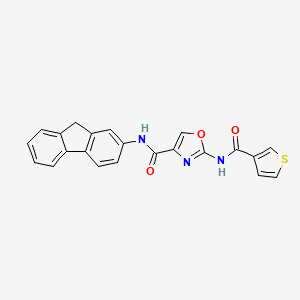![molecular formula C13H13N5O3 B6503585 N-[4-(pyrrolidine-1-carbonyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide CAS No. 1396872-86-8](/img/structure/B6503585.png)
N-[4-(pyrrolidine-1-carbonyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-[4-(pyrrolidine-1-carbonyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide” is a complex organic molecule that contains several functional groups. These include a pyrrolidine ring, a carbonyl group, an oxazole ring, and a pyrazine ring . Each of these groups contributes to the overall properties and potential applications of the compound.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, for example, is a five-membered ring with one nitrogen atom . The oxazole and pyrazine rings are aromatic heterocycles, which can contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For instance, the carbonyl group could be involved in nucleophilic addition reactions, while the nitrogen in the pyrrolidine ring could act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase the compound’s rigidity, while the nitrogen atoms could potentially form hydrogen bonds, affecting its solubility .Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance, pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
properties
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c19-11(9-7-14-3-4-15-9)17-13-16-10(8-21-13)12(20)18-5-1-2-6-18/h3-4,7-8H,1-2,5-6H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGMWUZMBCMTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyrrolidine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide](/img/structure/B6503504.png)
![N-(5-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B6503525.png)
![1-cyclopentyl-3-{5-[2-(4-fluorophenyl)acetyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea](/img/structure/B6503534.png)
![5-methyl-N-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6503541.png)
![N-[5-(cyclopropanesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6503544.png)
![2-(4-chlorophenoxy)-N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-methylpropanamide](/img/structure/B6503550.png)


![N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide](/img/structure/B6503565.png)

![2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B6503582.png)
![N-{4-[(2-chlorophenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503587.png)
![N-[4-(cyclopropylcarbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6503590.png)
![ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate](/img/structure/B6503598.png)